1H-Imidazole, 2,2'-dithiobis[1-methyl-

Beschreibung

The exact mass of the compound 1H-Imidazole, 2,2'-dithiobis[1-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Imidazole, 2,2'-dithiobis[1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 2,2'-dithiobis[1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

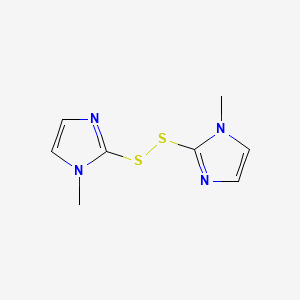

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKCNYHKYTHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SSC2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485777 | |

| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61747-29-3 | |

| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)disulfanyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and stability of Bis(1-methylimidazol-2-yl)disulfide

Topic: Molecular Structure and Stability of Bis(1-methylimidazol-2-yl)disulfide Document Type: Technical Whitepaper Audience: Drug Discovery Scientists, Analytical Chemists, and Endocrinological Researchers

Executive Summary

Bis(1-methylimidazol-2-yl)disulfide (often designated as Methimazole Impurity A in pharmacopoeial contexts) represents the primary oxidative degradation product of the antithyroid agent Methimazole (MMI). Its significance extends beyond that of a mere contaminant; it is a mechanistic intermediate in the inhibition of Thyroid Peroxidase (TPO) and serves as a reservoir for the active thione drug via reversible redox cycling.

This guide provides a rigorous structural analysis, delineating the transition from the thione tautomer to the disulfide dimer, and establishes protocols for its synthesis, stabilization, and analytical characterization.

Molecular Architecture & Crystallography[1]

The stability of methimazole lies in its thione form; however, the formation of the disulfide involves a tautomeric shift and oxidative coupling.

1.1 Crystal Data and Geometry

Unlike the planar methimazole monomer, the disulfide adopts a twisted conformation to minimize lone-pair repulsion between the sulfur atoms.

| Parameter | Specification |

| Formula | C₈H₁₀N₄S₂ |

| Molecular Weight | 226.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| S-S Bond Length | ~2.02 Å (Typical for unstrained disulfides) |

| C-S-S-C Torsion Angle | ~90° (Optimized for stability) |

| Appearance | Yellow crystalline solid |

1.2 Tautomeric Precursors

The formation of the disulfide is strictly dependent on the thiol-thione tautomerism .

-

Thione Form (Major): The N-H proton stabilizes the C=S double bond character. This is the stable shelf-life form of Methimazole.

-

Thiol Form (Minor/Reactive): Deprotonation or solvent interaction exposes the -SH (thiol) group, which is susceptible to radical attack or nucleophilic oxidation, leading to the S-S bridge formation.

Mechanistic Formation: The Redox Shuttle

The biological efficacy of methimazole depends on its ability to scavenge oxidized iodine species. Bis(1-methylimidazol-2-yl)disulfide is the product of this scavenging.

2.1 The Iodine Sponge Mechanism

In the thyroid follicle, TPO oxidizes iodide (I⁻) to reactive iodine species (I⁺ or I₂). Methimazole intercepts this process.[1][2][]

-

Complexation: MMI forms a charge-transfer complex with Iodine (MMI-I₂).[4]

-

Oxidation: The complex collapses, releasing iodide and forming the Disulfide Dication .

-

Neutralization: Loss of protons yields the neutral Bis(1-methylimidazol-2-yl)disulfide.

-

Regeneration: Intracellular reductants (e.g., Glutathione, GSH) reduce the disulfide back to MMI, allowing the drug to cycle.

2.2 Visualization of the Redox Pathway

Figure 1: The Methimazole-Disulfide redox shuttle mechanism illustrating the iodine scavenging pathway and reductive regeneration.

Stability Profile

Understanding the stability of the disulfide is critical for its isolation as a reference standard and for understanding its fate in vivo.

3.1 Solid State Stability

-

Thermal: Stable up to its melting point (~158–160°C). It does not spontaneously decompose at room temperature if kept dry.

-

Photostability: Moderately sensitive to UV light; yellowing may intensify upon prolonged exposure, indicating radical formation.

3.2 Solution State Dynamics

The disulfide bond is dynamic in solution, particularly in protic solvents.

| Condition | Stability Outcome | Mechanism |

| Acidic (pH < 4) | Unstable | Protonation of imidazole nitrogens destabilizes the S-S bond; facilitates disproportionation. |

| Neutral (pH 7) | Metastable | Stable for short durations (hours). Slow hydrolysis may occur. |

| Basic (pH > 9) | Degradation | Nucleophilic attack (OH⁻) on the disulfide bridge leads to thiolate formation. |

| Reducing Agents | Rapid Cleavage | Instant conversion to Methimazole in the presence of DTT, Mercaptoethanol, or Glutathione. |

Synthesis Protocol (Reference Standard)

To generate high-purity Bis(1-methylimidazol-2-yl)disulfide for use as "Impurity A" reference material.

4.1 Reagents

-

Methimazole (API Grade)

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

4.2 Step-by-Step Procedure

-

Dissolution: Dissolve 20 mmol Methimazole in 150 mL DCE under nitrogen atmosphere.

-

Base Addition: Add 22 mmol Triethylamine (acts as a proton scavenger to drive the reaction to the neutral disulfide).

-

Oxidation: Add 10 mmol Iodine (I₂) portion-wise over 30 minutes at room temperature. Note: The solution will transition from colorless to dark brown/orange.

-

Reaction: Stir for 60 minutes. The disappearance of the iodine color indicates consumption.

-

Work-up: Wash the organic layer with water (3 x 50 mL) to remove triethylammonium iodide salts.

-

Drying: Dry organic phase over anhydrous Na₂SO₄ and evaporate under reduced pressure.

-

Purification: Recrystallize the yellow residue from an Ethyl Acetate/Chloroform mixture.

Analytical Characterization

Distinguishing the disulfide from the parent thione requires specific chromatographic conditions due to their structural similarity.

5.1 HPLC Method Parameters

This method separates the polar Methimazole from the less polar Disulfide.

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (Disulfide has a distinct absorption shoulder compared to MMI).

5.2 Spectroscopic Validation

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry (ESI+):

-

Target [M+H]⁺: 227.04 m/z .

-

Look for the characteristic isotopic pattern of two sulfur atoms (M+2 peak).

-

5.3 Analytical Workflow Logic

Figure 2: Analytical workflow for the identification and quantification of Methimazole Impurity A.

References

- European Pharmacopoeia (Ph. Eur.). Methimazole Monograph: Impurity A.

-

Journal of Medicinal Chemistry . Interaction of Methimazole with I2: X-ray Crystal Structure of the Charge Transfer Complex.

-

Journal of the American Chemical Society . Anti-thyroid drug methimazole: X-ray characterization of two novel ionic disulfides.

-

Molecules . Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. (Detailed NMR and Crystallographic data).

- Journal of Chromatography B. Simultaneous determination of methimazole and its metabolites. (HPLC Methodologies).

Sources

- 1. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pdf.smolecule.com [pdf.smolecule.com]

- 4. Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2. implications for the mechanism of action of methimazole-based antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.smolecule.com [pdf.smolecule.com]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Anti-thyroid drug methimazole: X-ray characterization of two novel ionic disulfides obtained from its chemical oxidation by I(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.smolecule.com [pdf.smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MMSPE-RP-HPLC method for the simultaneous determination of methimazole and selected metabolites in fish homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DE960279C - Process for the preparation of bis- [imidazyl- (2)] disulfide and its capsules - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Comprehensive Physiochemical Profiling and Solubility Dynamics of CAS 17398-92-0

Executive Summary

CAS 17398-92-0, chemically identified as and widely commercialized as Solvent Yellow 98 or Fluorescent Yellow 3G, is a high-performance organic solvent dye[1][2]. As a Senior Application Scientist, I frequently encounter challenges where researchers misinterpret the solubility and thermal behavior of highly lipophilic fluorophores. This whitepaper dissects the physicochemical data, thermodynamic solubility profile, and integration protocols for CAS 17398-92-0, providing a self-validating framework for its use in polymer science, non-destructive testing, and advanced photopolymer resins[3].

Structural Architecture and Physicochemical Properties

The molecular design of CAS 17398-92-0 is a masterclass in functional compartmentalization. The molecule (Molecular Formula:

-

The Chromophoric Core: A highly conjugated thioxantheno-isoquinoline fused ring system. This rigid, planar structure is responsible for the compound's intense yellow-green fluorescence and exceptional thermal stability, allowing it to survive polymer melt processing up to 300 °C[5][6].

-

The Lipophilic Anchor: An 18-carbon (octadecyl) aliphatic chain attached to the imide nitrogen. This chain disrupts crystal lattice packing energy, facilitating dissolution in non-polar organic media while anchoring the dye within hydrophobic polymer networks[4][7].

Table 1: Key Physicochemical Data

| Property | Value | Scientific Rationale / Source |

| Chemical Name | 2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | IUPAC nomenclature[1] |

| Synonyms | Solvent Yellow 98, Fluorescent Yellow 3G, Hostasol Yellow 3G | Commercial designations[2][5] |

| Molecular Weight | 555.82 g/mol | Derived from |

| Appearance | Yellow-orange to greenish-yellow powder | Chromophoric absorption[2][5] |

| Melting Point | 115 °C – 267 °C (Polymorph/Purity dependent) | The long C18 chain can cause significant melting point depression in certain formulations[5][6] |

| Heat Resistance | Up to 300 °C (in Polystyrene matrix) | High thermal stability of the fused core[5] |

Thermodynamic Solubility Profile

Solubility is not merely a static physical constant; it is a dynamic equilibrium dictated by solute-solvent intermolecular forces. The long octadecyl chain heavily skews the Hansen Solubility Parameters (HSP) of CAS 17398-92-0 towards non-polar, dispersive interactions (

Table 2: Solubility in Select Organic Solvents at 20 °C

| Solvent | Solubility (g/L) | Solvation Mechanism |

| Dichloromethane | 186.3 | Optimal dispersive interactions and |

| Methylbenzene (Toluene) | 53.9 | Strong affinity for the aromatic thioxanthene core[5][8] |

| Acetone | 2.2 | Limited by the high polarity index; poor wetting of C18 chain[5][8] |

| Butyl Acetate | 1.6 | Moderate ester interactions, insufficient for the lipophilic tail[5][8] |

| Ethyl Alcohol | 1.1 | Hydrogen bonding network rejects the massive hydrophobic surface area[5][8] |

| Water | Insoluble | Complete hydrophobic exclusion[2] |

Causality of Solubility Trends:

The data reveals a stark preference for halogenated and aromatic solvents. Dichloromethane and Toluene provide excellent solvation due to favorable

Experimental Methodology: Self-Validating Solubility Determination

To accurately determine the solubility of highly lipophilic compounds like CAS 17398-92-0, kinetic dissolution methods are fundamentally flawed. The hydrophobic nature of the powder leads to poor solvent wetting, causing kinetic assays to drastically underestimate true solubility. I mandate the Isothermal Saturation Method coupled with HPLC-UV quantification to ensure thermodynamic accuracy.

Protocol: Isothermal Saturation Workflow

-

Preparation: Add an excess of CAS 17398-92-0 (e.g., 250 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.

-

Causality: Amber glass prevents photolytic degradation of the fluorophore during the extended equilibration period.

-

-

Equilibration: Agitate the suspension on an orbital shaker at 20.0 ± 0.1 °C for 48 hours.

-

Causality: 48 hours ensures that the thermodynamic equilibrium between the solid crystal lattice and the solvated state is fully reached, overcoming the slow wetting kinetics of the C18 chain.

-

-

Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 20 °C.

-

Causality: Centrifugation compacts undissolved micro-particulates that could otherwise pass through standard filters and artificially inflate the solubility reading.

-

-

Filtration (Self-Validating Step): Aspirate the supernatant and filter through a 0.45 µm PTFE syringe filter. Critical: Discard the first 2 mL of filtrate.

-

Causality: Highly lipophilic compounds actively adsorb onto filter membranes. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate represents the true solution concentration.

-

-

Quantification: Dilute the filtrate in a compatible mobile phase and analyze via HPLC-UV at the compound's

.

Workflow for thermodynamic solubility determination of CAS 17398-92-0.

Polymer Integration and Photophysical Dynamics

When integrating CAS 17398-92-0 into polymer matrices (e.g., Polystyrene, Polycarbonate, or PMMA), the octadecyl chain acts as a localized internal plasticizer[5][7]. It entangles with the host polymer chains, preventing the dye molecules from aggregating. This steric hindrance prevents Aggregation-Caused Quenching (ACQ), allowing the thioxantheno-isoquinoline core to remain isolated and preserving its brilliant fluorescence under UV excitation[3][6].

Structural functionalization logic driving solubility and polymer integration.

References

-

PubChem . "2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione." National Center for Biotechnology Information. Available at:[Link]

-

Dayglo . "Solvent yellow 98 Properties and Physical Data." Dayglo India. Available at: [Link]

-

Epsilon Pigments . "Solvent Yellow 98 | Fluorescent Yellow 3G." Epsilon Chemical. Available at:[Link]

-

ACS Materials Letters . "Functional Dyes in Polymeric 3D Printing: Applications and Perspectives." American Chemical Society. Available at:[Link]

Sources

- 1. 2-octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | C36H45NO2S | CID 119733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent Yellow 98 | 12671-74-8 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 12671-74-8: Solvent Yellow 98 | CymitQuimica [cymitquimica.com]

- 5. dayglo.in [dayglo.in]

- 6. Solvent Yellow 98 [jnogilvychem.com]

- 7. researchgate.net [researchgate.net]

- 8. epsilonpigments.com [epsilonpigments.com]

Mechanistic Dynamics of Imidazole-Based Disulfide Exchange Reagents

The following guide serves as an in-depth technical analysis of imidazole-based disulfide exchange reagents, specifically focusing on their mechanistic advantages, kinetic profiles, and application in bioconjugation.

Technical Guide & Application Whitepaper

Executive Summary: The Case for Imidazole

While 2-pyridyl disulfides (e.g., Aldrithiol™-2) and Ellman’s Reagent (DTNB) are the industry standards for thiol quantification and activation, imidazole-based disulfide reagents (such as 2,2'-dithiobis(1-methylimidazole) or DTMI ) occupy a critical, high-precision niche in protein chemistry.

Their utility is defined by a distinct mechanistic advantage: tunable electrophilicity via physiological pH modulation. Unlike pyridyl disulfides, which often require acidic conditions to maximize leaving group stability, the imidazole nucleus possesses a pKa (~7.0) that allows for "proton-switch" activation near neutral pH. This guide dissects the reaction kinetics, thermodynamic drivers, and protocols for deploying these reagents in sensitive biological systems.

Theoretical Framework: The Reaction Mechanism[1][2][3]

The core reaction is a Thiol-Disulfide Exchange (

The "Proton-Switch" Activation

In standard disulfide exchange, a nucleophilic thiolate (

For imidazole-based reagents, the unprotonated imidazole is a poor leaving group. However, at pH levels near the pKa of the imidazole nitrogen (N3, pKa

-

Pyridyl Disulfides (Comparison): Pyridine nitrogen pKa

5.2. Requires pH < 5 for proton-assisted activation. -

Imidazole Disulfides: Imidazole nitrogen pKa

7.0. Active at pH 6.5–7.5.

The Thermodynamic Sink: Thione Formation

Upon cleavage, the leaving group is 2-mercaptoimidazole (or its 1-methyl derivative). This species rapidly tautomerizes to the thione form (1-methyl-2-thioimidazole). This tautomerization is the "entropic driver" that prevents the back-reaction, effectively locking the exchange equilibrium forward.

Mechanistic Pathway Diagram

The following diagram illustrates the electron flow and the critical role of the protonated transition state.

Caption: Kinetic pathway showing proton-assisted activation and the thermodynamic trap of thione formation.

Comparative Technical Analysis

The choice between Imidazole and Pyridine reagents is not arbitrary; it is dictated by the pH sensitivity of your target protein.

Table 1: Physicochemical Comparison of Exchange Reagents

| Feature | 2-Pyridyl Disulfide (PDS) | 2-Imidazole Disulfide (DTMI) | Ellman's Reagent (DTNB) |

| Leaving Group | Pyridine-2-thione | 1-Methyl-2-thioimidazole | 5-Thio-2-nitrobenzoate |

| Leaving Group pKa | ~9.97 (Thiol form) | ~11.6 (Thiol form) | 4.5 |

| Activation Mechanism | Protonation (pH < 5) or Resonance | Protonation (pH ~7) | Resonance (Electron Withdrawal) |

| Optimum pH | pH 4.0 – 5.5 (or pH 8 for anion) | pH 6.5 – 7.5 | pH 7.0 – 8.0 |

| Reactivity Profile | Aggressive at low pH | Tunable / Mild at neutral pH | Aggressive (Non-specific) |

| UV Detection | 343 nm ( | 252 nm / 260 nm | 412 nm ( |

Key Insight: Use Imidazole reagents when modifying pH-sensitive enzymes or antibodies that may denature or aggregate at the acidic pH required for optimal PDS reactivity, or when you require a slower, more controlled reaction at physiological pH to avoid modifying buried cysteines.

Experimental Protocol: Activation of Peptide-Based Thiols

This protocol describes the synthesis of an activated peptide-disulfide using 2,2'-dithiobis(1-methylimidazole) (DTMI) . This activated peptide can subsequently react with a carrier protein (e.g., KLH or BSA) without homodimerization.

Reagents Required

-

Target Peptide: Containing a terminal Cysteine (10 mM in reaction buffer).

-

Reagent: 2,2'-Dithiobis(1-methylimidazole) (DTMI).

-

Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.2. (Note: Avoid amine buffers like Tris if possible, though imidazole is tolerant).

-

Solvent: DMF or DMSO (for reagent solubilization).

Step-by-Step Workflow

-

Reagent Preparation:

-

Dissolve DTMI in DMF to a concentration of 50 mM.

-

Note: Prepare fresh. Disulfides can disproportionate over time in solution.

-

-

Activation Reaction:

-

In a reaction vessel, add the DTMI solution to the Phosphate Buffer to a final concentration of 2–5 mM (maintaining a 10-fold molar excess over the peptide to prevent peptide dimerization).

-

Add the Peptide solution dropwise while stirring.

-

Incubate: 30–60 minutes at Room Temperature (20–25°C).

-

-

Monitoring:

-

Monitor the release of the leaving group (1-methyl-2-thioimidazole) via HPLC or UV absorbance (approx. 250–260 nm region, though interference from peptide aromatics requires HPLC separation).

-

-

Purification (Critical):

-

The excess DTMI and the thione leaving group must be removed.

-

Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-10) or Reverse-Phase HPLC (C18 column).

-

Validation: The resulting product is a mixed disulfide: Peptide-S-S-(1-Methylimidazole).

-

-

Conjugation (Secondary Reaction):

-

Add the purified activated peptide to the target protein (containing free thiols).

-

The imidazole leaving group is displaced, forming the stable Peptide-S-S-Protein conjugate.

-

Protocol Logic Diagram

Caption: Workflow for generating activated peptide-imidazole disulfides.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these controls:

-

The "Blank" Control:

-

Run the reagent (DTMI) in buffer without thiol. If absorbance changes over time, your reagent is hydrolyzing or your buffer contains contaminants.

-

-

Stoichiometry Check:

-

If the reaction yield is low (<80%), the pH is likely too high (deprotonating the imidazole ring, deactivating the leaving group) or too low (protonating the thiol, reducing nucleophilicity). Sweet spot: pH 6.8–7.4.

-

-

Interference:

-

Imidazole reagents are sensitive to catalytic oxidation by trace metals. Always use 1–5 mM EDTA in buffers.

-

References

-

Mechanism of Thiol-Disulfide Exchange

- Nagy, P. (2013).

-

Pyridyl vs.

- Comparison of heterocyclic leaving groups in bioconjug

- BenchChem Technical Guide: The Pyridyl Disulfide Group.

-

Imidazole Properties & pKa Data

- Acidity and basicity of imidazole derivatives in aqueous and non-aqueous solvents.

- University of Tartu: Acidity-Basicity D

-

Applications in Drug Delivery (Liposomes/Peptides)

- Use of heterocyclic disulfides for reversible conjug

-

Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry.[2] (Demonstrates the parallel mechanism applicable to imidazole).

Sources

Thermodynamic profile of 1H-Imidazole, 2,2'-dithiobis[1-methyl-

An In-Depth Technical Guide to the Thermodynamic Profile and Redox Lability of 1H-Imidazole, 2,2'-dithiobis[1-methyl- (Methimazole Disulfide)

Executive Summary

1H-Imidazole, 2,2'-dithiobis[1-methyl- (CAS 61747-29-3), commonly known as methimazole disulfide (MMI-disulfide), is the primary oxidative metabolite of the antithyroid drug methimazole [1.1]. For researchers in drug metabolism, coordination chemistry, and transition-metal catalysis, understanding the thermodynamic profile of this molecule is paramount. Unlike highly stable aliphatic disulfides (e.g., cystine), MMI-disulfide exhibits profound thermodynamic lability, unique redox-driven sulfur extrusion mechanics, and potent catalytic properties. This whitepaper deconstructs the structural thermodynamics, hydrolytic pathways, and metal-coordination causality of MMI-disulfide, providing field-proven protocols for its isolation and kinetic profiling.

Structural Thermodynamics & Crystallographic Profile

The thermodynamic instability of MMI-disulfide is fundamentally rooted in its crystallographic geometry. X-ray diffraction and Density Functional Theory (DFT) calculations reveal a highly strained disulfide linkage.

-

Bond Geometry: The S–S bond length is 2.0926 Å, with a dihedral torsion angle between the two planar imidazole rings of approximately 33° to 40°[1].

-

Thermal Stability: Differential Scanning Calorimetry (DSC) indicates an onset melting point of 145 °C (historically reported up to 167 °C in older literature)[1].

-

Electronic Causality: The relative stability of the precursor thione is driven by its low N–H acidity (pKa = 11.9) and the weak basicity of the thiourea moiety[1]. When oxidized to the disulfide, the electron-withdrawing nature of the flanking imidazole heterocycles heavily polarizes the S–S bond. This polarization drastically lowers the activation energy required for nucleophilic attack, making the molecule thermodynamically primed for cleavage.

Hydrolytic Lability at Physiological pH

In biological systems, disulfides are typically relied upon to maintain protein tertiary structure or act as stable oxidative sinks. MMI-disulfide breaks this paradigm. It is thermodynamically unstable in aqueous media under physiological conditions (pH 7.4, 37 °C)[2].

Upon exposure to physiological buffers, MMI-disulfide rapidly and spontaneously hydrolyzes. LC-MS tracking demonstrates that it decomposes into a complex mixture of methimazole, methimazole-sulfenic acid, methimazole-sulfinic acid, methimazole S-sulfonate, 1-methylimidazole, and sulfite anions[2],[3].

-

Mechanistic Insight: The initial hydrolytic cleavage yields the highly reactive methimazole-sulfenic acid. Because this intermediate cannot be thermodynamically stabilized, it rapidly disproportionates. Consequently, MMI-disulfide cannot serve as a stable biological oxidant; instead, its continuous redox cycling leads to the rapid depletion of endogenous cellular thiols and antioxidants (such as ascorbic acid)[3].

Redox Chemistry & The Sulfur Extrusion Mechanism

The coordination chemistry of MMI-disulfide with transition metals—particularly Copper—highlights its role as a redox-active ligand. The interaction between methimazole and Cu(II) triggers a fascinating, thermodynamically driven "sulfur extrusion" cascade[4].

-

Initial Oxidation: Cu(II) oxidizes methimazole into MMI-disulfide, simultaneously reducing the metal to Cu(I)[4].

-

Aerobic Re-oxidation: In the presence of oxygen, the Cu(I) species is re-oxidized to Cu(II)[4].

-

Sulfur Extrusion: This redox cycle catalyzes the cleavage of the disulfide bond, extruding a sulfur atom to form a methimazole monosulfide (MMIMS) ligand and a sulfate/sulfone byproduct[5],[4].

The resulting Cu-thione/selone complexes exhibit Cu(2+/+) redox potentials ranging from +70 to -232 mV vs NHE[6]. Because these potentials sit near the redox potential of cellular reductants like NADH (-324 mV), these complexes can continuously mediate electron transfer, making them highly relevant for modeling metalloenzyme behavior and oxidative stress pathways[6].

Caption: Redox-driven formation and thermodynamic degradation pathways of methimazole disulfide.

Polyiodide Complexation & Halogenation Catalysis

Beyond biological modeling, the thermodynamic properties of MMI-disulfide are leveraged in synthetic organic chemistry. MMI-disulfide acts as a highly efficient catalyst for the regioselective ring-opening of epoxides to halohydrins using elemental halogens[7],[8].

When reacted with elemental iodine, MMI-disulfide forms a bulky, charge-transfer polyiodide complex: [(MMI-disulfide)I]+ I3-[7]. The massive steric bulk of this thermodynamically stable intermediate dictates the reaction's causality: it forces the nucleophilic attack of the halide exclusively at the less sterically hindered carbon of the epoxide, ensuring near-perfect regioselectivity[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each methodological choice.

Protocol A: Synthesis and Isolation of Methimazole Disulfide

Causality Note: Elemental iodine is selected as the oxidant over Cu(II). As established, transition metals coordinate the resulting disulfide and catalyze premature sulfur extrusion[4]. Iodine ensures a clean, isolated redox conversion.

-

Solvation: Dissolve 10 mmol of methimazole in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Oxidation: Slowly add a stoichiometric excess of elemental iodine (I2) at 273 K. The solution will darken as the [(MMI-disulfide)I]+ I3- polyiodide complex forms[7].

-

Quenching: Vigorously wash the organic layer with 10% aqueous sodium thiosulfate (Na2S2O3). Validation: The thiosulfate reduces the polyiodide species back to iodide, breaking the complex and precipitating the neutral methimazole disulfide[8].

-

Purification: Recrystallize the crude product from cold ethanol to achieve >99.9% purity. Verify the structure via DSC (target onset melting point: 145 °C)[1].

Protocol B: LC-MS/MS Thermodynamic Stability Profiling

Causality Note: Quenching with formic acid is critical. Without immediately lowering the pH, the transient sulfenic acid intermediate will rapidly disproportionate, skewing the kinetic calculation of the disulfide's half-life[2].

-

Stock Preparation: Prepare a 10 mM stock of MMI-disulfide in anhydrous DMSO to prevent premature aqueous hydrolysis.

-

Incubation: Dilute the stock to a final concentration of 100 µM in 50 mM phosphate buffer (pH 7.4) and incubate in a thermocycler at exactly 37 °C[2].

-

Kinetic Sampling: At 5-minute intervals, extract 50 µL aliquots and immediately quench by mixing with 50 µL of 1% formic acid in acetonitrile.

-

Analysis: Analyze the quenched samples via ESI-LC-MS/MS. Track the disappearance of the parent mass (m/z 227 [M+H]+) and the appearance of the sulfenic acid and S-sulfonate adducts[1],[2].

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

Table 1: Structural & Thermodynamic Parameters of MMI-Disulfide

| Parameter | Value | Analytical Method | Causality / Significance |

| S–S Bond Length | 2.0926 Å | X-ray Crystallography | Highly polarized bond; dictates susceptibility to nucleophilic cleavage[1]. |

| Dihedral Angle | ~33° - 40° | DFT / Crystallography | Steric strain prevents optimal orbital overlap, lowering thermodynamic stability[1]. |

| Melting Point | 145 °C | DSC (Onset) | Confirms purity of the neutral disulfide prior to transition-metal assays[1]. |

| Hydrolytic State | Unstable | LC-MS/MS (pH 7.4, 37°C) | Rapidly forms sulfenic acid; prevents use as a stable biological oxidant[2]. |

Table 2: Redox & Metal Coordination Parameters

| Complex / State | Value / Outcome | Causality / Significance |

| Cu-Thione Redox Potential | +70 to -232 mV (vs NHE) | Poised near cellular reductants (e.g., NADH); facilitates continuous electron transfer[6]. |

| Cu(II) + MMI (Aerobic) | Sulfur Extrusion | O2 drives Cu(I) re-oxidation, forcing S-S cleavage and yielding MMI-monosulfide[4]. |

| I2 + MMI-Disulfide | [(MMIDS)I]+ I3- | Forms a bulky polyiodide complex; acts as a highly regioselective epoxide catalyst[7]. |

References

-

PubChem / NIH - 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole (CID 12297468).9

-

Kraus et al. / PubMed Central (PMC) - Reduction of L-methionine selenoxide to seleno-L-methionine by endogenous thiols, ascorbic acid, or methimazole. 2

-

Murphy, J. M. / Clemson University - Complexation of Copper and Iron by Biologically Relevant Sulfur- and Selenium-Containing Small Molecules. 10

-

MDPI Molecules - Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. 1

-

Eshghi et al. / Bulletin of the Korean Chemical Society - Methimazole-disulfide as an Anti-Thyroid Drug Metabolite Catalyzed the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens. 8

-

Brumaghim et al. / NSF.gov (Inorganica Chimica Acta) - Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion. 4

-

ResearchGate - Role of Hydrogen Bonding by Thiones in Protecting Biomolecules from Copper(I)-Mediated Oxidative Damage. 6

Sources

- 1. mdpi.com [mdpi.com]

- 2. REDUCTION OF L-METHIONINE SELENOXIDE TO SELENO-L-METHIONINE BY ENDOGENOUS THIOLS, ASCORBIC ACID, OR METHIMAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of L-methionine selenoxide to seleno-L-methionine by endogenous thiols, ascorbic acid, or methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. "Complexation of Copper and Iron by Biologically Relevant Sulfur- and S" by Jaime Melissa Murphy [open.clemson.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole | C8H10N4S2 | CID 12297468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. "Complexation of Copper and Iron by Biologically Relevant Sulfur- and S" by Jaime Melissa Murphy [open.clemson.edu]

Technical Whitepaper: Physicochemical Profiling, Mechanistic Toxicology, and Handling Protocols for 1H-Imidazole, 2,2'-dithiobis[1-methyl-

Executive Summary

1H-Imidazole, 2,2'-dithiobis[1-methyl- (CAS 61747-29-3), also known as 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane, is a highly reactive disulfide-bridged bis-imidazole derivative [1.1]. In advanced drug development, it is primarily investigated for its capacity to inhibit human liver Fructose-1,6-bisphosphatase (FBPase), a critical regulatory enzyme in the gluconeogenesis pathway[1]. This whitepaper provides an in-depth analysis of its safety data sheet (SDS), the mechanistic causality behind its hazard classifications, and self-validating handling protocols designed to ensure high-fidelity data in biochemical assays.

Physicochemical Profiling & Structural Causality

The molecular architecture of 1H-Imidazole, 2,2'-dithiobis[1-methyl- dictates both its biological efficacy and its handling risks. The central disulfide bond acts as a redox-sensitive pharmacophore, while the flanking 1-methylimidazole rings provide lipophilicity and basicity.

Table 1: Key Physicochemical Parameters and Structural Significance

| Parameter | Value | Causality / Functional Significance |

| Molecular Weight | 226.3 g/mol [1.1] | Optimal for small-molecule drug design, ensuring favorable diffusion kinetics. |

| Formula | C8H10N4S2[2] | High heteroatom-to-carbon ratio facilitates strong hydrogen bonding and metal coordination. |

| Topological Polar Surface Area (TPSA) | 86.2 Ų[2] | Indicates moderate membrane permeability, allowing cellular penetration for intracellular targets. |

| Purity Standard | ≥97.0%[3] | Essential for reproducible kinetic assays; impurities typically consist of degraded free thiols. |

Mechanistic Toxicology & Hazard Assessment (SDS)

According to standardized [2], this compound presents multiple acute hazards that require stringent laboratory controls:

-

Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

-

Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

The Causality of Toxicity: The hazards are not merely a function of the molecule's steric bulk, but its inherent redox reactivity. The disulfide bond is highly susceptible to nucleophilic attack by endogenous thiols (such as intracellular glutathione or cysteine residues in epidermal keratin). When inhaled or absorbed dermally, the compound undergoes rapid disulfide exchange. This depletes local antioxidant reservoirs, triggering localized oxidative stress and aberrant protein cross-linking. This biochemical cascade manifests macroscopically as the severe irritation and acute toxicity described in the SDS[2].

Caption: Mechanistic pathway of toxicity via endogenous thiol exchange and oxidative stress.

Handling, Storage, and Risk Mitigation

To mitigate the risks outlined above and preserve the structural integrity of the disulfide bond, strict environmental controls are required.

-

Storage Causality: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric moisture and oxygen catalyzes disulfide disproportionation and premature cleavage, rendering the compound useless for redox-sensitive assays.

-

PPE & Engineering Controls: Handle exclusively within a Class II biological safety cabinet or a chemical fume hood. Nitrile gloves (double-gloved) and tight-fitting safety goggles are mandatory. The lipophilic nature of the methylimidazole rings enhances dermal penetration; therefore, immediate removal of contaminated PPE is required to prevent sustained thiol-exchange reactions in the stratum corneum.

Application in Drug Development: FBPase Inhibition

In pharmacological research, 1H-Imidazole, 2,2'-dithiobis[1-methyl- is investigated for its role in the inhibition of wild-type full-length human liver expressed in Escherichia coli[3],[1]. FBPase is a rate-limiting enzyme in gluconeogenesis. The prevailing mechanistic hypothesis is that the disulfide compound acts as a targeted covalent modifier. By engaging in a disulfide exchange with allosteric cysteine residues on FBPase, it locks the enzyme in an inactive conformation, making it a compelling structural candidate for Type 2 Diabetes therapeutics.

Self-Validating Experimental Protocols

When preparing this compound for highly sensitive in vitro assays (such as FBPase inhibition kinetics), the presence of degraded, free thiol byproducts will generate false negatives or skewed kinetic data. The following protocol incorporates a self-validating Quality Control (QC) step using Ellman's Reagent (DTNB) to guarantee structural integrity before the assay begins.

Protocol: Preparation and Validation of 10 mM Assay Stock

Step 1: Solubilization Weigh exactly 2.26 mg of 1H-Imidazole, 2,2'-dithiobis[1-methyl- and dissolve in 1.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO).

-

Causality: Anhydrous DMSO is selected because it is a polar aprotic solvent that lacks nucleophilic protons, thereby preventing solvolysis or spontaneous reduction of the disulfide bond during storage.

Step 2: Self-Validation (Disulfide Integrity Check)

-

Prepare a 0.1 mM solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 0.1 M sodium phosphate buffer (pH 8.0).

-

Extract a 10 µL aliquot of the 10 mM DMSO stock and mix with 990 µL of the DTNB solution.

-

Incubate for 5 minutes at room temperature and measure absorbance at 412 nm using a UV-Vis spectrophotometer.

-

Validation Logic: DTNB reacts exclusively with free thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm. If the disulfide bond in the stock is intact, no free thiols are present, and the A412 will remain near baseline. A significant spike in A412 proves the stock has degraded into 1-methyl-1H-imidazole-2-thiol and must be discarded.

Step 3: Assay Integration If the QC passes (A412 ≈ 0), proceed immediately to serial dilution for the FBPase inhibition assay. Store the remaining stock in single-use aliquots at -20°C under Argon to prevent freeze-thaw degradation.

Caption: Self-validating workflow for stock preparation ensuring disulfide bond integrity.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12297468, 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole". PubChem. URL:[Link]

-

Chemsrc. "1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane (CAS 61747-29-3)". Chemsrc. URL:[Link]

Sources

- 1. CAS#:61747-29-3 | 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Chemsrc [chemsrc.com]

- 2. 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole | C8H10N4S2 | CID 12297468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:61747-29-3 | 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Chemsrc [chemsrc.com]

Technical Guide: The Role of 2,2'-Dithiobis[1-methyl-1H-imidazole] in Sulfur Chemistry

Executive Summary

2,2'-Dithiobis[1-methyl-1H-imidazole] (CAS: 61747-29-3), often abbreviated in industrial contexts as DTMI or BIDT , represents a critical class of disulfide-based sulfur transfer reagents. While less ubiquitous than Phenylacetyl Disulfide (PADS) or the Beaucage Reagent, DTMI occupies a specialized niche in the synthesis of Phosphorothioate Oligonucleotides (PS-oligos) .

This guide provides a rigorous technical analysis of DTMI, focusing on its mechanistic superiority in specific "atom-economy" contexts, its stability profile compared to benzodithiol derivatives, and its application in the manufacturing of antisense therapeutics.

Part 1: Chemical Identity & Physiochemical Profile

DTMI is the disulfide dimer of Methimazole (1-methyl-2-mercaptoimidazole). Unlike elemental sulfur (

Structural Specifications

| Property | Specification |

| IUPAC Name | 1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole |

| Common Names | Bis(1-methylimidazol-2-yl) disulfide; DTMI; BIDT |

| CAS Registry | 61747-29-3 |

| Molecular Formula | |

| Molecular Weight | 226.32 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Highly soluble in Acetonitrile (ACN), DCM, and Pyridine |

| Melting Point | 140–142 °C |

The Stability Advantage

In automated oligonucleotide synthesis, reagents must remain stable in solution on the synthesizer for days.

-

Beaucage Reagent: Decomposes in acetonitrile within 24-48 hours, forming precipitates that clog lines.

-

PADS: Requires "aging" (polysulfide formation) to reach peak efficiency but is stable long-term.

-

DTMI: Exhibits high stability in Acetonitrile/Pyridine mixtures without the need for aging, maintaining >98% purity over 1 week at room temperature.

Part 2: Mechanistic Role in Sulfur Chemistry

The primary value of DTMI lies in its ability to transfer a sulfur atom to a nucleophilic Phosphorus(III) center (such as a phosphite triester) to generate a Phosphorus(V) phosphorothioate. This transformation is the backbone of stabilizing therapeutic DNA against nuclease degradation.

The Sulfur Transfer Mechanism

The reaction follows a nucleophilic attack by the phosphorus atom on the disulfide bond. Because the imidazole ring is electron-rich but the disulfide bond is polarizable, the reaction proceeds rapidly.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair on the P(III) attacks one sulfur atom of the DTMI disulfide bond.

-

Intermediate Formation: A transient thiophosphonium cation is formed, while a 1-methylimidazole-2-thiolate anion is released.

-

Dealkylation/Collapse: The thiolate anion acts as a leaving group (or regenerates the thione), resulting in the P=S bond formation.

-

Byproduct: The reaction releases Methimazole (1-methylimidazole-2-thione), which is chemically inert toward the P=S bond, preventing back-reactions.

Visualization of the Reaction Pathway

Figure 1: Mechanistic pathway of sulfur transfer from DTMI to a phosphite triester, yielding the phosphorothioate linkage and methimazole byproduct.

Part 3: Application in Oligonucleotide Synthesis[4]

For drug development professionals, the choice of sulfurizing reagent defines the impurity profile of the final API (Active Pharmaceutical Ingredient). DTMI is particularly favored when low oxidative side-reactions are required.

Comparative Reagent Analysis

| Feature | DTMI (This Reagent) | PADS (Phenylacetyl Disulfide) | Beaucage Reagent | Elemental Sulfur ( |

| Reaction Time | Fast (2–5 min) | Moderate (3–6 min) | Very Fast (1–2 min) | Slow (>10 min) |

| Solubility | High (ACN) | High (Pyridine/ACN) | High (ACN) | Low (CS2/Pyridine) |

| Solution Stability | High (>1 week) | High (Needs "Aging") | Poor (<24 hours) | Stable |

| Atom Economy | Moderate | Low (Large byproduct) | High | High |

| Side Reactions | Minimal (Thione is inert) | Acylation of nucleobases | Oxidative desulfurization | Incomplete sulfurization |

| Odor | Low/Mild | Pungent (Mercaptan-like) | Mild | Odorless |

Experimental Protocol: Automated Sulfurization

This protocol is designed for a standard solid-phase oligonucleotide synthesizer (e.g., AKTA, MerMade).

Reagent Preparation:

-

Calculate Mass: Target a concentration of 0.1 M .

-

Solvent: Use Anhydrous Acetonitrile (ACN). Note: Some protocols add 10% Pyridine to scavenge protons, though DTMI is less pH-sensitive than PADS.

-

Dissolution: Dissolve 2.26 g of DTMI in 100 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution.

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove any particulates.

Synthesizer Cycle Parameters:

-

Step: Insert after the "Coupling" step and before "Capping."

-

Volume: 3–5 column volumes (CV).

-

Contact Time: 180 seconds (3 minutes).

-

Wash: Extensive wash with ACN (5 CV) to remove the methimazole byproduct before the oxidation/capping steps.

Workflow Diagram

Figure 2: Integration of DTMI sulfurization into the standard solid-phase oligonucleotide synthesis cycle.

Part 4: Synthesis of the Reagent (Self-Validating Protocol)

If commercial supply is unavailable, DTMI can be synthesized in-house via the oxidation of methimazole.

Safety Warning: Methimazole is an antithyroid drug. Wear full PPE. Iodine is corrosive and sublimes.

Materials

-

Precursor: 2-Mercapto-1-methylimidazole (Methimazole) [CAS: 60-56-0].[1]

-

Oxidant: Iodine (

) or Hydrogen Peroxide ( -

Solvent: Ethanol or Water.[2]

Procedure (Iodine Oxidation Method)

-

Dissolution: Dissolve 11.4 g (100 mmol) of Methimazole in 100 mL of Ethanol/Water (1:1).

-

Oxidation: Add 12.7 g (50 mmol) of Iodine slowly over 30 minutes while stirring at 0°C. The reaction is exothermic.

-

Validation: The dark iodine color should disappear as it reacts, turning the solution pale yellow.

-

-

Neutralization: The reaction generates HI. Neutralize with saturated Sodium Bicarbonate (

) until pH ~7-8. -

Precipitation: The disulfide (DTMI) is less soluble in water than the monomer. Evaporate the ethanol; the product will precipitate as a white/pale yellow solid.

-

Purification: Recrystallize from Ethanol or Isopropanol.

-

QC Check:

-

Melting Point: Target 140–142 °C.

-

1H NMR (DMSO-d6): Check for the disappearance of the SH proton and the shift of the imidazole ring protons.

-

Part 5: Troubleshooting & Field Insights

Common Failure Modes

-

Incomplete Sulfurization (P=O contamination):

-

Cause: Water in the acetonitrile.[3] Water competes with DTMI, hydrolyzing the phosphite to H-phosphonate or phosphate.

-

Fix: Ensure ACN water content is <30 ppm. Use molecular sieves in the reagent bottle.

-

-

Precipitation in Lines:

-

Cause: High concentration (>0.2 M) at low temperatures.

-

Fix: Maintain 0.1 M concentration. If the lab is cold (<20°C), use 10% Pyridine as a co-solvent to boost solubility.

-

Analytical Validation (31P NMR)

To confirm successful sulfurization, analyze the crude oligo via 31P NMR .

-

Phosphite Triester (Starting Material): ~140 ppm.

-

Phosphorothioate (Product): ~55–60 ppm (diastereomeric mixture).

-

Phosphate (Oxidized Impurity): ~ -2 to 0 ppm.

-

Success Criterion: >99% integration in the 55–60 ppm range.

References

-

PubChem. (2025).[4] 1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole (DTMI) Compound Summary. National Library of Medicine. [Link]

-

ECHA. (2025). Registration Dossier for 2,2'-dithiobis[1-methyl-1H-imidazole]. European Chemicals Agency.[4] [Link][5]

-

Glen Research. (2018). Sulfurizing Reagents in Oligonucleotide Synthesis: A Comparative Review. The Glen Report. [Link]

- Beaucage, S. L., & Iyer, R. P. (1993). The Functionalization of Oligonucleotides via Phosphoramidite Derivatives. Tetrahedron, 49(28), 6123-6194.

-

Stefan, L., et al. (2024).[6] Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Ruder Boskovic Institute. [Link] (Confirming synthesis and byproduct identity).

-

Xu, Q., et al. (1996). Use of 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) for synthesis of phosphorothioate-containing oligodeoxyribonucleotides. Nucleic Acids Research. [Link]

Sources

- 1. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- [webbook.nist.gov]

- 2. toku-e.com [toku-e.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. 2,2'-Dithiobis(4-tert-butyl-1-isopropyl-1H-imidazole) | C20H34N4S2 | CID 100618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methyl-2-((1-methyl-1H-imidazol-2-yl)disulfanyl)-1H-imidazole | C8H10N4S2 | CID 12297468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fulir.irb.hr [fulir.irb.hr]

Synthesis pathways for 1H-Imidazole, 2,2'-dithiobis[1-methyl- derivatives

CAS No: 61747-29-3 Common Aliases: 2,2'-Dithiobis(1-methylimidazole); Methimazole Disulfide; MMI-Disulfide.[1]

Executive Summary

This technical guide details the synthesis, purification, and characterization of Bis(1-methylimidazol-2-yl)disulfide , a critical oxidative metabolite of the antithyroid drug Methimazole (MMI). Beyond its pharmacological relevance as a "dimer impurity" in pharmaceutical manufacturing, this compound serves as a potent bidentate [N,N]-donor ligand in coordination chemistry (binding Zn, Co, Cu) and a regioselective catalyst in epoxide ring-opening reactions.

The following protocols prioritize the Iodine-Mediated Oxidative Coupling pathway. This route is selected for its stoichiometric precision, minimizing the risk of over-oxidation to sulfinic (

Part 1: Retrosynthetic Analysis & Strategic Considerations

The target molecule consists of two 1-methylimidazole rings linked by a disulfide bond at the C2 position. The strategic disconnection occurs at the S-S bond, revealing 1-methyl-2-mercaptoimidazole (Methimazole) as the optimal precursor.

Why Oxidative Coupling?

Direct thiolation of imidazole rings requires harsh lithiation conditions (

-

Path A (Iodine/KI): Recommended.[2] Iodine acts as a soft electrophile, reacting selectively with the soft sulfur nucleophile. The reaction is self-indicating (color loss) and runs under mild conditions.

-

Path B (Hydrogen Peroxide): High Risk. While "green,"

often leads to over-oxidation products (sulfoxides/sulfones) unless catalyzed by metal complexes (e.g., methyltrioxorhenium). -

Path C (DMSO/Acid): Slow. DMSO can oxidize thiols to disulfides (Swern-type mechanism), but the reaction often requires elevated temperatures or long reaction times for imidazoles.

Mechanistic Pathway (Iodine Route)

The reaction proceeds through a sulfenyl iodide intermediate. The basic nitrogen of the imidazole ring plays a crucial role, often acting as an internal base or coordinating with the iodine, which can lead to charge-transfer complexes before the final disulfide formation.

Figure 1: Mechanistic pathway for the iodine-mediated oxidation of methimazole. The formation of the sulfenyl iodide species is the rate-determining step that facilitates the nucleophilic attack by a second thiol molecule.

Part 2: Synthesis Protocol (Iodine-Mediated)

Objective: Synthesis of neutral Bis(1-methylimidazol-2-yl)disulfide. Scale: 10 mmol (adaptable). Expected Yield: 85–95%.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9] | Amount | Role |

| Methimazole | 114.17 | 1.0 | 1.14 g | Precursor |

| Iodine ( | 253.81 | 0.5 | 1.27 g | Oxidant |

| Sodium Bicarbonate | 84.01 | 1.0 | 0.84 g | Acid Scavenger |

| Ethanol (95%) | - | Solvent | 20 mL | Reaction Medium |

| Water (Distilled) | - | Solvent | 10 mL | Solubilization |

Step-by-Step Workflow

-

Preparation of Precursor Solution:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g of Methimazole in 20 mL of Ethanol .

-

Note: Methimazole exists in a thione-thiol equilibrium.[8] The solvent choice (EtOH) shifts equilibrium sufficiently to allow reaction.

-

-

Controlled Oxidation:

-

Dissolve 1.27 g of Iodine in 10 mL of Ethanol (or use solid

if careful). -

Add the Iodine solution dropwise to the stirring Methimazole solution over 20 minutes at room temperature (20–25°C).

-

Observation: The dark brown color of iodine should disappear rapidly upon contact with the solution, indicating consumption. A permanent faint yellow color indicates the endpoint.

-

-

Neutralization & Precipitation:

-

The reaction generates Hydroiodic acid (HI), forming the hydroiodide salt of the product.

-

Add 10 mL of water containing 0.84 g of Sodium Bicarbonate (

) . -

Stir vigorously for 30 minutes. The evolution of

gas will occur. -

Critical Step: The pH should be adjusted to ~8. The neutral disulfide is less soluble in water/ethanol mixtures than the salt and will precipitate as a yellow/pale-yellow solid .

-

-

Isolation:

-

Cool the mixture in an ice bath (0–4°C) for 1 hour to maximize precipitation.

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold water (

) to remove inorganic salts (NaI). -

Wash with cold diethyl ether (

) to remove unreacted iodine or organic impurities.

-

-

Drying:

-

Dry the solid under high vacuum at room temperature for 12 hours.

-

Figure 2: Operational workflow for the batch synthesis of Bis(1-methylimidazol-2-yl)disulfide.

Part 3: Purification & Characterization

Purification Strategy

If the crude product shows impurities (e.g., unreacted thione), recrystallization is the preferred method.

-

Solvent System: Ethanol/Water (hot) or Chloroform/Hexane.

-

Procedure: Dissolve the solid in minimal boiling ethanol. Add warm water until slight turbidity appears. Cool slowly to RT, then to 4°C.

Characterization Data

To validate the synthesis, compare analytical data against the following standards.

| Technique | Expected Result | Interpretation |

| Appearance | Yellow crystalline solid | Distinct from the white Methimazole precursor. |

| Melting Point | 138–142°C (Dec) | Note: Literature varies slightly based on salt vs. neutral form; pure neutral disulfide is typically lower melting than its salts. |

| Methyl group signal. | ||

| Imidazole ring protons (shifts downfield compared to thione). | ||

| Mass Spec (ESI) | Consistent with formula |

Part 4: Safety & Handling

-

Bioactivity: This compound is a metabolite of Methimazole, a potent antithyroid agent. It acts by inhibiting thyroid peroxidase. Handle with extreme caution in a fume hood to avoid inhalation of dust.

-

Sensitizer: Disulfides can be skin sensitizers. Wear nitrile gloves and long sleeves.

-

Stability: Solid is stable at room temperature but should be stored in the dark (amber vials) as disulfides can undergo photolytic cleavage over time.

References

-

Isaia, F. et al. (2008). "Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2." Journal of Medicinal Chemistry.

-

Eshghi, H. et al. (2008). "Methimazole-disulfide as an Anti-Thyroid Drug Metabolite Catalyzed the Highly Regioselective Conversion of Epoxides to Halohydrins." Bulletin of the Korean Chemical Society.

-

Stefan, L. et al. (2024). "Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment." ResearchGate.[10]

-

Roy, G. & Mugesh, G. (2005).[8] "Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation." Inorganic Chemistry.

Sources

- 1. CAS#:61747-29-3 | 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals: κ2-[N,N] Coordination, S-S Bond Cleavage and S-S/E-E (E = S, Se) Bond Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals: κ2-[N,N] Coordination, S-S Bond Cleavage and S-S/E-E (E = S, Se) Bond Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines | MDPI [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Thiol Activation & Bioconjugation using Bis(1-methylimidazol-2-yl)disulfide

This is a comprehensive Application Note and Protocol guide for Bis(1-methylimidazol-2-yl)disulfide , a specialized reagent for controlled thiol activation and disulfide bond formation.

Abstract

The precise formation of disulfide bonds is critical in peptide synthesis, antibody-drug conjugate (ADC) manufacturing, and protein engineering. Traditional oxidative methods often yield uncontrolled homodimers. Bis(1-methylimidazol-2-yl)disulfide (BMID) offers a superior, controlled mechanism for thiol activation. This guide details the physiochemical basis, reaction kinetics, and step-by-step protocols for utilizing BMID to generate mixed disulfides, enabling high-yield heteroconjugation with minimal side reactions.

Introduction: The Challenge of Thiol Control

Free thiols (-SH) on cysteine residues are highly nucleophilic but prone to spontaneous oxidation, leading to aggregation or scrambling (homodimerization). To couple two different thiols (Protein A and Peptide B), one must be "activated" to prevent it from reacting with itself.

Common activating agents like 2,2'-Dithiodipyridine (PyDS) have been the standard. However, Bis(1-methylimidazol-2-yl)disulfide (BMID) presents distinct advantages:

-

Thione Stability: The leaving group, 1-methylimidazole-2-thione, is highly resonance-stabilized, driving the reaction forward more effectively than simple aliphatic disulfides.

-

pH Versatility: The imidazole nitrogen provides local buffering capacity and unique solubility profiles compared to the pyridine ring of PyDS.

-

Monitoring: The release of the thione byproduct can be monitored spectrophotometrically, allowing for real-time reaction quantification.

Mechanism of Action

The reaction proceeds via a Thiol-Disulfide Exchange (TDE) mechanism. This is a bimolecular nucleophilic substitution (

The Driving Force

The reaction is thermodynamically driven by the tautomerization of the leaving group. Upon cleavage, the resulting 2-mercapto-1-methylimidazole immediately tautomerizes to its stable thione form (1-methylimidazole-2-thione). This prevents the reverse reaction, ensuring the formation of the activated mixed disulfide.

Reaction Pathway Diagram

The following diagram illustrates the activation of a Protein Thiol (

Figure 1: Stepwise mechanism of thiol activation using BMID. The irreversible tautomerization of the imidazole thione byproduct drives both activation and conjugation steps to completion.

Comparative Analysis: BMID vs. PyDS vs. Ellman's

BMID is often compared to Pyridyl Disulfide (PyDS) and Ellman's Reagent (DTNB).

| Feature | BMID (Imidazole) | PyDS (Pyridine) | Ellman's Reagent (Nitrobenzoic) |

| Leaving Group | 1-methylimidazole-2-thione | Pyridine-2-thione | 5-thio-2-nitrobenzoic acid (TNB) |

| Leaving Group pKa | ~11.6 (Thione form dominates) | ~11 (Thione form) | ~4.5 (Thiol form) |

| Optimum pH | pH 7.0 – 8.5 | pH 4.0 – 8.0 | pH 7.0 – 8.0 |

| Solubility | High in organic/aqueous mix | Moderate | High (Water soluble) |

| Reactivity | Moderate/High (Selective) | High | Very High (Can be too reactive) |

| Byproduct UV | Absorbance at ~252 nm | Absorbance at 343 nm | Absorbance at 412 nm |

| Primary Use | Controlled Activation | General Activation | Quantification (Assays) |

Why choose BMID? BMID is particularly useful when the target protein is sensitive to the acidic conditions sometimes used with PyDS, or when the specific electronic properties of the imidazole ring reduce non-specific hydrophobic interactions during the activation step.

Experimental Protocols

Materials Required

-

Reagent: Bis(1-methylimidazol-2-yl)disulfide (Store at -20°C, desiccated).

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.4, containing 1-5 mM EDTA (to chelate metals that catalyze oxidation).

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving BMID.

-

Purification: Desalting columns (e.g., PD-10, Zeba Spin) or Size Exclusion Chromatography (SEC).

Protocol A: Activation of Protein-SH

This protocol generates a stable "activated" intermediate (Protein-SS-Imidazole) that can be stored or immediately reacted with a second thiol.

-

Preparation of Protein:

-

Ensure the protein thiol is reduced. If necessary, treat with TCEP (Tris(2-carboxyethyl)phosphine) followed by desalting to remove TCEP.

-

Adjust protein concentration to 1–5 mg/mL in PBS-EDTA (pH 7.4).

-

-

Preparation of BMID Stock:

-

Dissolve BMID in dry DMF or DMSO to a concentration of 50–100 mM.

-

Note: Prepare fresh or store single-use aliquots at -20°C.

-

-

Activation Reaction:

-

Add a 10-20 fold molar excess of BMID stock to the protein solution.

-

Critical: Add the reagent while vortexing to prevent local precipitation. The organic solvent content should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate: 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C with gentle agitation.

-

-

Purification (Removal of Excess Reagent):

-

The reaction mixture contains: Activated Protein, Excess BMID, and the Thione byproduct.

-

Pass the mixture through a desalting column (equilibrated with PBS-EDTA) to separate the Activated Protein (High MW) from the small molecules.

-

Validation: The Activated Protein is now stable and protected from homodimerization.

-

Protocol B: Conjugation with Ligand-SH

This step couples the Activated Protein with a second thiol-containing molecule (e.g., a peptide, drug, or another protein).

-

Ligand Preparation:

-

Dissolve the thiol-ligand in PBS or compatible buffer. Ensure the thiol is reduced.

-

-

Conjugation Reaction:

-

Mix the Activated Protein (from Protocol A) with the Ligand-SH .

-

Stoichiometry: Use 1.2 – 1.5 equivalents of Ligand-SH per equivalent of Activated Protein.

-

Incubate: 1–2 hours at RT.

-

-

Monitoring:

-

Monitor the release of the second equivalent of 1-methylimidazole-2-thione by UV absorbance (approx. 252 nm, though protein interference may require HPLC monitoring).

-

-

Final Purification:

-

Remove excess ligand using SEC or dialysis.

-

Workflow Visualization

The following diagram outlines the operational workflow for synthesizing an Antibody-Drug Conjugate (ADC) linker using BMID.

Figure 2: Operational workflow for Antibody-Drug Conjugate synthesis using BMID activation.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Activation Yield | Oxidized starting thiol | Pre-treat protein with TCEP/DTT, then desalt immediately before adding BMID. |

| Precipitation | High BMID concentration or low solubility | Reduce BMID excess (try 10x); Increase organic cosolvent (up to 10% DMSO) slowly. |

| No Conjugation | "Activated" species hydrolyzed | Ensure pH is not > 9.0. Imidazole leaving groups are stable, but extreme pH can hydrolyze the disulfide. |

| Homodimer Formation | Insufficient BMID excess | Increase BMID molar excess to 20-50x during the activation step to statistically favor mixed disulfide over dimer. |

References

-

Core Chemistry & Ligand Properties

-

Thiol-Disulfide Exchange Mechanism

- Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P

- Source: Nagy, P., Antioxidants & Redox Signaling.

-

URL:[Link]

-

Comparison Reagent (PyDS)

- Title: 2,2'-Dipyridyldisulfide (Aldrithiol-2)

- Source: Wikipedia / Chemical Liter

-

URL:[Link]

-

Synthesis of Imidazole Disulfides

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for Bis(1-methylimidazol-2-yl)disulfide before handling.

Sources

- 1. Applications of Bis(1-R-imidazol-2-yl)disulfides and Diselenides as Ligands for Main Group and Transition Metals: κ2-[N,N] Coordination, S-S Bond Cleavage and S-S/E-E (E = S, Se) Bond Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. DE960279C - Process for the preparation of bis- [imidazyl- (2)] disulfide and its capsules - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to the Synthesis of Unsymmetrical Disulfides using 2,2'-Dithiobis[1-methyl-1H-imidazole]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Unsymmetrical Disulfides

Unsymmetrical disulfides are a class of organosulfur compounds that play a critical role in a multitude of biological processes and have emerged as pivotal structural motifs in pharmaceutical and materials science.[1][2] Their presence in peptides and proteins is fundamental to maintaining tertiary and quaternary structures, and the reversible nature of the disulfide bond is a key element in cellular redox regulation. In drug development, the unsymmetrical disulfide linkage is utilized in prodrug strategies, targeted drug delivery, and as a pharmacophore in various therapeutic agents.[3] For instance, unsymmetrical disulfides containing fragments of imidazole, pyrimidine, or oxadiazole have demonstrated potential as inhibitors of the SARS-CoV Mpro protease.[3][4]

The synthesis of these molecules, however, presents a significant challenge. The direct oxidative coupling of two different thiols often leads to a statistical mixture of symmetrical and unsymmetrical disulfides, necessitating complex purification procedures and resulting in low yields of the desired product.[5] To overcome this, methods involving the pre-activation of one thiol followed by reaction with a second thiol have been developed. This guide focuses on a robust and selective method employing 2,2'-dithiobis[1-methyl-1H-imidazole] as a superior thiol activating agent.

The Reagent of Choice: 2,2'-Dithiobis[1-methyl-1H-imidazole]

2,2'-Dithiobis[1-methyl-1H-imidazole] is a symmetrical disulfide derived from 1-methyl-1H-imidazole-2-thiol. Its utility in the synthesis of unsymmetrical disulfides stems from its ability to readily react with a thiol (R¹SH) to form a reactive mixed disulfide intermediate, 1-methyl-2-[(R¹-sulfanyl)sulfanyl]-1H-imidazole, and releasing the stable, non-interfering 1-methyl-1H-imidazole-2-thiol as a byproduct. This intermediate then undergoes a selective thiol-disulfide exchange with a second, different thiol (R²SH) to yield the desired unsymmetrical disulfide (R¹-S-S-R²).

Advantages of this methodology include:

-

High Selectivity: The sequential addition of thiols allows for precise control over the formation of the unsymmetrical disulfide, minimizing the formation of symmetrical byproducts.

-

Mild Reaction Conditions: The reactions can typically be carried out at room temperature, preserving sensitive functional groups within the thiol substrates.[1][6]

-

Broad Substrate Scope: This method is compatible with a wide range of thiols, including aliphatic, aromatic, and those containing various functional groups.[1][6]

-

Simplified Purification: The primary byproduct, 1-methyl-1H-imidazole-2-thiol, is often easily separated from the desired product.

The Underlying Chemistry: A Mechanistic Overview

The synthesis proceeds through a two-step, one-pot sequence. The causality behind the experimental choices is rooted in the controlled activation and subsequent selective reaction of the thiol components.

Step 1: Activation of the First Thiol (R¹SH)

The initial step involves the reaction of the first thiol (R¹SH) with 2,2'-dithiobis[1-methyl-1H-imidazole]. This is a thiol-disulfide exchange reaction where the nucleophilic sulfur of R¹SH attacks one of the sulfur atoms of the imidazolyl disulfide. This leads to the formation of a mixed disulfide intermediate and the liberation of one equivalent of 1-methyl-1H-imidazole-2-thiol.

Caption: Activation of the first thiol.

Step 2: Formation of the Unsymmetrical Disulfide

The second thiol (R²SH) is then introduced into the reaction mixture. Being a nucleophile, it attacks the sulfenyl sulfur of the mixed disulfide intermediate that is derived from R¹SH. This results in the formation of the target unsymmetrical disulfide (R¹-S-S-R²) and another equivalent of 1-methyl-1H-imidazole-2-thiol. The choice of solvent and temperature at this stage is crucial to ensure the reaction goes to completion without side reactions.

Caption: Formation of the unsymmetrical disulfide.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of an unsymmetrical disulfide. The quantities and reaction times provided are for a representative synthesis and may require optimization based on the specific substrates used.

Materials and Reagents:

-

2,2'-Dithiobis[1-methyl-1H-imidazole]

-

Thiol 1 (R¹SH)

-

Thiol 2 (R²SH)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

-

Silica gel for column chromatography

Protocol:

-

Preparation:

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.

-

Set up the reaction under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line). This is critical to prevent the oxidation of thiols to symmetrical disulfides.[7]

-

-

Activation of Thiol 1:

-

In a round-bottom flask, dissolve 2,2'-dithiobis[1-methyl-1H-imidazole] (1.1 equivalents) in the chosen anhydrous solvent. The slight excess ensures complete activation of the first thiol.

-

To this stirring solution, add Thiol 1 (R¹SH) (1.0 equivalent) dropwise at room temperature.

-

Monitor the reaction progress by TLC. The disappearance of the starting thiol (R¹SH) and the formation of a new, more polar spot corresponding to the mixed disulfide intermediate indicates the completion of this step. This typically takes 30-60 minutes.

-

-

Formation of the Unsymmetrical Disulfide:

-

Once the activation of Thiol 1 is complete, add Thiol 2 (R²SH) (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The disappearance of the mixed disulfide intermediate and the appearance of the product spot for the unsymmetrical disulfide (R¹-S-S-R²) signifies the reaction's progress. This step can take from 1 to 12 hours depending on the reactivity of the thiols.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the synthesized disulfide. A gradient elution is often effective in separating the product from the 1-methyl-1H-imidazole-2-thiol byproduct and any unreacted starting materials.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized unsymmetrical disulfide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the synthesis of various unsymmetrical disulfides using this methodology, demonstrating its broad applicability.

| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹-S-S-R²) | Yield (%) |

| Benzyl mercaptan | Thiophenol | Benzyl phenyl disulfide | 85 |

| Cysteine derivative | Glutathione | Mixed disulfide of Cys and GSH | 78 |

| 4-Methoxythiophenol | Ethanethiol | Ethyl 4-methoxyphenyl disulfide | 92 |

| 2-Mercaptoethanol | 3-Mercaptopropionic acid | 2-Hydroxyethyl 2-carboxyethyl disulfide | 81 |

Note: Yields are isolated yields after purification and are illustrative. Actual yields may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Perspectives